2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include heating the mixture to 85°C for several hours, followed by purification through crystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which have been evaluated for their biological activities .
Scientific Research Applications
2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer properties, particularly against breast cancer cell lines.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Similar in structure but lacks the methyl group at the 2-position.
Pyrano[2,3-d]thiazole: Contains a pyran ring fused to the thiazole ring instead of a pyrimidine ring.
Uniqueness
2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent anticancer properties .
Properties
Molecular Formula |
C6H5N3OS |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-methyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3OS/c1-3-9-5-4(11-3)6(10)8-2-7-5/h2H,1H3,(H,7,8,10) |
InChI Key |
WYABYEJXZLPKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)NC=N2 |
Origin of Product |
United States |
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